6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and sulfonamide precursors. The reaction conditions may involve:
Condensation reactions: Combining pyridine derivatives with other organic molecules under acidic or basic conditions.
Cyclization reactions: Forming the pyrimidine ring through intramolecular reactions.
Sulfonation: Introducing the sulfonamide group using sulfonating agents like sulfuric acid or sulfonyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch reactors: For controlled synthesis and high yield.
Continuous flow reactors: For large-scale production with consistent quality.
Purification processes: Such as crystallization, distillation, and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with halogens or other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.
Reduction: May yield reduced derivatives with fewer oxygen-containing functional groups.
Substitution: May yield substituted derivatives with different functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering their function.
Pathways: Affecting biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Compounds with similar pyrimidine rings.
Sulfonamides: Compounds with similar sulfonamide groups.
Uniqueness
6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups and its potential biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H12N4O4S |
---|---|
Molecular Weight |
296.30 g/mol |
IUPAC Name |
6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H12N4O4S/c1-7-9(10(16)15-11(17)14-7)20(18,19)13-6-8-2-4-12-5-3-8/h2-5,13H,6H2,1H3,(H2,14,15,16,17) |
InChI Key |
NFHUELZWTMCBFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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